

Myosmine-d4 supplier and purchasing information

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Compound of Interest

Compound Name: Myosmine-d4

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Myosmine-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Myosmine-d4**, a crucial tool for researchers in toxicology, pharmacology, and drug development. This document outlines its suppliers, purchasing information, and detailed applications, with a focus on its use as an internal standard in mass spectrometry-based quantification of tobacco alkaloids and their metabolites.

Myosmine-d4: Product and Purchasing Information

Myosmine-d4 is the deuterated form of Myosmine, a minor tobacco alkaloid also found in various nuts and food products. The incorporation of deuterium atoms makes it an ideal internal standard for quantitative analysis, as it is chemically identical to the endogenous analyte but has a different mass, allowing for precise quantification by mass spectrometry.

Supplier and Product Details

Several reputable suppliers offer **Myosmine-d4** for research purposes. The following table summarizes key information from various vendors. Please note that pricing and availability are subject to change and should be verified on the suppliers' websites.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Available Pack Sizes
LGC Standards	Myosmine-2,4,5,6-d4	66148-17-2	C ₉ H ₆ D ₄ N ₂	150.21	>95% (HPLC)[1]	5 mg, 50 mg[2]
MedchemExpress	Myosmine-d4	66148-17-2	C ₉ H ₆ D ₄ N ₂	150.21	99.25%	5 mg, 10 mg, 25 mg, 50 mg
ChemScene	Myosmine-d4	66148-17-2	C ₉ H ₆ D ₄ N ₂	150.21	≥98%[3]	Inquire for details
Santa Cruz Biotechnology	Myosmine-2,4,5,6-d4	66148-17-2	C ₉ H ₆ D ₄ N ₂	150.21	Not specified	Inquire for details[4]
Pharmaffiliates	Myosmine-2,4,5,6 D4 (pyridineD4)	66148-17-2	C ₉ H ₆ D ₄ N ₂	150.21	Not specified	Inquire for details

Storage and Handling

Myosmine-d4 is typically shipped on blue ice and should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months) to ensure stability. [2] It is recommended to aliquot the standard upon receipt to avoid repeated freeze-thaw cycles.

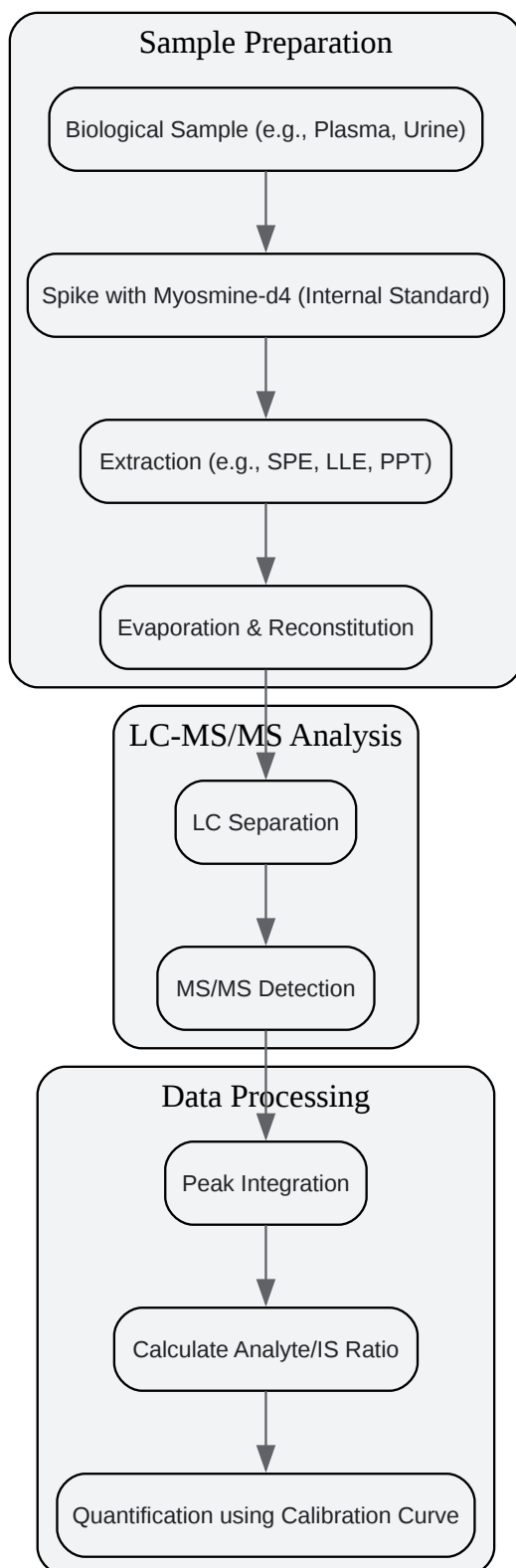
Application as an Internal Standard in Mass Spectrometry

The primary application of **Myosmine-d4** is as an internal standard (IS) for the accurate quantification of Myosmine and other tobacco alkaloids in various biological matrices, such as plasma, urine, and tissue homogenates, using mass spectrometry techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The use of a stable isotope-labeled internal standard like **Myosmine-d4** is critical for correcting for variability that can occur during sample preparation, chromatographic separation, and ionization in the mass spectrometer.^[5] This ensures high accuracy and precision in the final quantitative results.

General Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of an analyte (e.g., Myosmine) in a biological sample using **Myosmine-d4** as an internal standard.



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Figure 1. General workflow for quantitative analysis using an internal standard.

Experimental Protocols

While specific protocols should be optimized and validated for each matrix and analytical instrument, this section provides a generalized methodology for the quantification of tobacco alkaloids using **Myosmine-d4** as an internal standard.

Preparation of Standard Solutions

- **Stock Solution (1 mg/mL):** Accurately weigh the **Myosmine-d4** standard and dissolve it in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
- **Working Internal Standard Solution (e.g., 100 ng/mL):** Prepare a working solution by diluting the stock solution with the appropriate solvent. The final concentration of the working IS solution should be optimized based on the expected analyte concentration in the samples.

Sample Preparation

The choice of sample preparation technique depends on the complexity of the biological matrix. Common methods include:

- **Protein Precipitation (PPT):** Suitable for plasma and serum samples. Add a precipitating agent (e.g., ice-cold acetonitrile) to the sample, vortex, and centrifuge to pellet the proteins. The supernatant is then collected.
- **Solid-Phase Extraction (SPE):** Offers cleaner extracts and is suitable for more complex matrices like urine and tissue homogenates. The sample is loaded onto an SPE cartridge, washed to remove interferences, and the analyte and internal standard are eluted with an appropriate solvent.
- **Liquid-Liquid Extraction (LLE):** Involves partitioning the analytes between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).

General Procedure:

- Aliquot a known volume of the biological sample into a microcentrifuge tube.
- Add a precise volume of the **Myosmine-d4** working internal standard solution to each sample, calibrator, and quality control sample.

- Perform the chosen extraction method (PPT, SPE, or LLE).
- Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.
- Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a representative set of conditions. These should be optimized for the specific instrument and analytes of interest.

- **Chromatographic Column:** A C18 reversed-phase column is commonly used for the separation of tobacco alkaloids.
- **Mobile Phase:** A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
- **Mass Spectrometry:** Operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). The specific precursor and product ion transitions for Myosmine and **Myosmine-d4** need to be determined by direct infusion of the standards. For example, in GC-MS analysis, significant ions for **Myosmine-d4** have been reported as m/z 122 and 150.^[6]

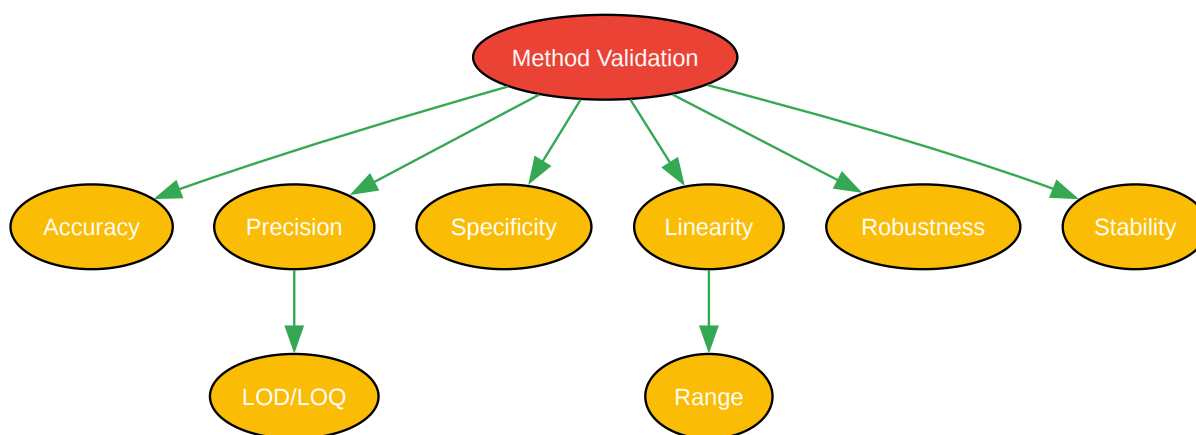
Method Validation

A newly developed analytical method must be validated according to regulatory guidelines (e.g., FDA or ICH) to ensure its reliability.^{[7][8]} Key validation parameters include:

- **Specificity and Selectivity:** The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
- **Linearity and Range:** The concentration range over which the method is accurate and precise.
- **Accuracy and Precision:** The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.
- Matrix Effect: The effect of co-eluting substances from the matrix on the ionization of the analyte and internal standard.
- Stability: The stability of the analyte and internal standard in the biological matrix under different storage and processing conditions.

The following diagram illustrates the logical relationship of key method validation parameters.



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Figure 2. Key parameters of analytical method validation.

Conclusion

Myosmine-d4 is an indispensable tool for researchers requiring accurate and precise quantification of Myosmine and related tobacco alkaloids. This guide provides a comprehensive overview of its procurement and application, serving as a valuable resource for the design and execution of robust analytical methods in various research and development settings. For specific applications, further optimization and validation of the described protocols are essential.

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